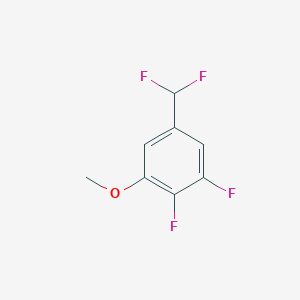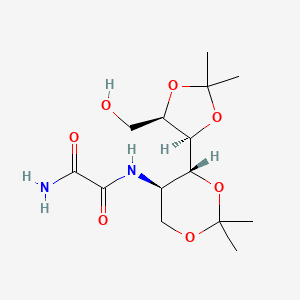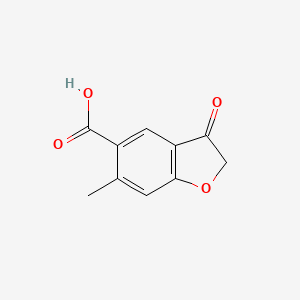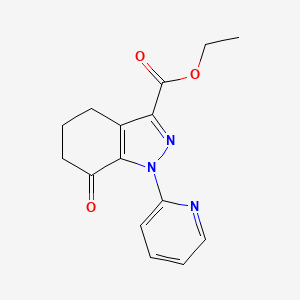
5-(Difluoromethyl)-1,2-difluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-1,2-difluoro-3-methoxybenzene is an organic compound that belongs to the class of difluoromethylated aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like chlorobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-1,2-difluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated phenols.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include difluoromethylated phenols, methylated derivatives, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-1,2-difluoro-3-methoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-1,2-difluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Difluoromethyl-1,2-difluoro-3-hydroxybenzene
- 5-Difluoromethyl-1,2-difluoro-3-aminobenzene
- 5-Difluoromethyl-1,2-difluoro-3-chlorobenzene
Uniqueness
5-(Difluoromethyl)-1,2-difluoro-3-methoxybenzene is unique due to the presence of both difluoromethyl and difluoro groups on the benzene ring, along with a methoxy group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F4O |
|---|---|
Peso molecular |
194.13 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-1,2-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H6F4O/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,8H,1H3 |
Clave InChI |
ZPOWJAPVLRGMHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)

![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)

![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)

![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)



![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
